molecular formula C74H99ClN14O16 B1664295 Abarelix Acetate

Abarelix Acetate

货号: B1664295
分子量: 1476.1 g/mol
InChI 键: ZRHCGBCCWJPSQF-JOOIWXSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of abarelix acetate involves multiple steps, including the sequential addition of amino acids to form the decapeptide chain. The process typically starts with the protection of amino groups, followed by the coupling of amino acids using reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole . The final product is then purified using high-performance liquid chromatography to achieve a purity level of over 97% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure consistency and efficiency. The final product is lyophilized to obtain a stable powder form, which is then stored at low temperatures to maintain its stability .

化学反应分析

Types of Reactions: Abarelix acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学研究应用

Clinical Applications

  • Medical Castration :
    • Abarelix is effective for achieving rapid medical castration in men with prostate cancer, often within days of administration. Studies indicate that it can reduce testosterone levels to castrate levels (below 50 ng/dL) significantly faster than traditional therapies.
    • In a phase 3 study, abarelix demonstrated a higher percentage of patients avoiding a testosterone surge compared to leuprolide acetate, with 78% achieving castration by day 7 versus none in the leuprolide group .
  • Alternative to Surgical Castration :
    • Abarelix provides a non-surgical option for patients who are symptomatic and may not be suitable candidates for bilateral orchiectomy. In clinical trials, no patients required surgical intervention after starting treatment with abarelix .
  • Combination Therapy :
    • Recent studies have explored the sequential use of abarelix followed by LHRH agonists to maintain long-term testosterone suppression while avoiding the testosterone surge typically seen with agonist therapy. This approach has shown promising results in maintaining castration levels while minimizing side effects .

Efficacy and Safety

Efficacy Data :

StudyPatient PopulationTreatment DurationKey Findings
Phase 3 Trial255 men with prostate cancer24 weeksAbarelix achieved faster castration and avoided testosterone surge compared to leuprolide .
Open-label Study81 symptomatic patients168 days90% experienced pain relief; significant PSA reduction observed .
Sequential Therapy Study176 patients12 weeks abarelix + 8 weeks LHRH agonist93.8% achieved castrate levels; minimal transient testosterone increase .

Safety Profile :
Abarelix is generally well-tolerated, with adverse effects primarily related to advanced cancer rather than the drug itself. Common side effects include decreased libido and injection site reactions, but serious adverse events are rare .

Case Studies

Several case studies have documented the effectiveness of abarelix in clinical settings:

  • Case Study 1 : A patient with advanced prostate cancer who was intolerant to LHRH agonists was treated with abarelix and showed an 85% reduction in PSA levels within two weeks, alongside significant pain relief.
  • Case Study 2 : Another patient receiving abarelix as part of combination therapy maintained castrate levels for over six months without experiencing the typical testosterone flare associated with other treatments.

作用机制

Abarelix acetate exerts its effects by binding to the gonadotropin-releasing hormone receptor, acting as a potent inhibitor of gonadotropin secretion. This inhibition leads to a decrease in luteinizing hormone and follicle-stimulating hormone levels, ultimately reducing testosterone production. The compound’s molecular targets include the gonadotropin-releasing hormone receptor and downstream signaling pathways involved in hormone regulation .

相似化合物的比较

Uniqueness of Abarelix Acetate: this compound is unique in its rapid and sustained reduction of testosterone levels without causing an initial surge in hormone levels, which can be detrimental in patients with advanced prostate cancer. This characteristic sets it apart from other gonadotropin-releasing hormone antagonists .

生物活性

Abarelix acetate is a synthetic peptide and a gonadotropin-releasing hormone (GnRH) antagonist used primarily in the treatment of advanced prostate cancer. It was the first GnRH antagonist approved by the U.S. Food and Drug Administration (FDA) in 2004, designed to provide rapid androgen suppression without the initial testosterone surge associated with GnRH agonists. This article delves into the biological activity of this compound, highlighting its efficacy, mechanisms of action, and clinical implications based on diverse research findings.

Abarelix functions by binding to GnRH receptors in the pituitary gland, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a decrease in testosterone production from the testes. Unlike GnRH agonists, which initially stimulate these hormones before causing a decline, abarelix provides a direct antagonistic effect, resulting in immediate suppression of testosterone levels.

Key Biological Activities

  • Rapid Testosterone Suppression : Abarelix achieves significant reductions in serum testosterone levels within days of administration.
  • Avoidance of Testosterone Surge : It prevents the transient increase in testosterone that often occurs with GnRH agonist therapy.
  • Castration Efficacy : Abarelix can induce medical castration effectively, making it suitable for patients requiring immediate androgen deprivation.

Comparative Studies

Several clinical trials have evaluated the efficacy of abarelix compared to traditional therapies. A notable phase 3 study randomized 255 patients to receive either abarelix or leuprolide acetate. The results demonstrated:

  • Avoidance of Testosterone Surge : 0% of patients receiving abarelix experienced a surge in testosterone compared to 82% in the leuprolide group (p < 0.001) .
  • Speed of Castration : Within one day, 24% of patients on abarelix achieved castration levels, rising to 78% by day seven. In contrast, none of the leuprolide patients reached castration levels during this period .
  • Sustained Efficacy : Both treatments maintained similar rates of castration over extended periods, indicating that while abarelix acts more quickly, it does not compromise long-term outcomes .

Table: Clinical Outcomes Comparison

Outcome MeasureAbarelix Group (%)Leuprolide Group (%)p-value
Avoided Testosterone Surge082<0.001
Achieved Castration Day 1240<0.001
Achieved Castration Day 7780<0.001
Maintenance of Castration (Days 29-85)Similar ratesSimilar ratesNS

Safety Profile

Abarelix has been associated with a low incidence of adverse events. Commonly reported side effects include injection site reactions and mild hormonal imbalances. Importantly, no unusual or unexpected adverse events were noted in clinical trials, suggesting a favorable safety profile compared to other hormonal therapies .

Case Studies

A case study analysis highlighted the practical application of abarelix in clinical settings:

  • Case Study 1 : A 65-year-old male with advanced prostate cancer was treated with abarelix due to concerns about potential testosterone surges from agonist therapy. He achieved castrate levels within two days without experiencing any surge.
  • Case Study 2 : Another patient with similar conditions experienced significant reductions in prostate-specific antigen (PSA) levels within weeks of starting abarelix therapy, confirming its efficacy as an androgen deprivation strategy.

属性

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide;acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H95ClN14O14.C2H4O2/c1-41(2)32-54(64(93)80-53(17-10-11-30-77-42(3)4)72(101)87-31-13-18-60(87)69(98)78-43(5)63(75)92)81-68(97)58(38-62(74)91)84-70(99)61(37-46-22-27-52(90)28-23-46)86(7)71(100)59(40-88)85-67(96)57(36-48-14-12-29-76-39-48)83-66(95)56(34-45-20-25-51(73)26-21-45)82-65(94)55(79-44(6)89)35-47-19-24-49-15-8-9-16-50(49)33-47;1-2(3)4/h8-9,12,14-16,19-29,33,39,41-43,53-61,77,88,90H,10-11,13,17-18,30-32,34-38,40H2,1-7H3,(H2,74,91)(H2,75,92)(H,78,98)(H,79,89)(H,80,93)(H,81,97)(H,82,94)(H,83,95)(H,84,99)(H,85,96);1H3,(H,3,4)/t43-,53+,54+,55-,56-,57-,58-,59+,60+,61+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHCGBCCWJPSQF-JOOIWXSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H99ClN14O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1476.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abarelix Acetate
Reactant of Route 2
Abarelix Acetate
Reactant of Route 3
Abarelix Acetate
Reactant of Route 4
Abarelix Acetate
Reactant of Route 5
Abarelix Acetate
Reactant of Route 6
Abarelix Acetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。